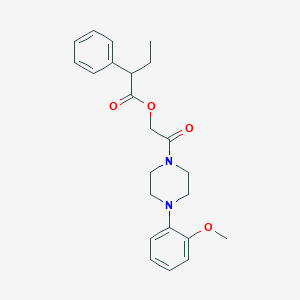

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenorezeptor-Antagonismus

Diese Verbindung hat sich als potenzieller Ligand für Alpha1-Adrenorezeptoren gezeigt, die an zahlreichen Erkrankungen beteiligt sind, wie z. B. kardiale Hypertrophie, kongestive Herzinsuffizienz, Bluthochdruck und mehr. Studien deuten darauf hin, dass Derivate dieser Verbindung eine Affinität zu Alpha1-Adrenorezeptoren aufweisen, was für die Behandlung neurologischer Erkrankungen von Vorteil sein könnte .

Arzneimittelforschung für das Zentralnervensystem

Die Alpha1-Adrenorezeptoren sind wichtige Ziele für die Entdeckung neuer Medikamente, die auf das zentrale Nervensystem (ZNS) abzielen. Die Interaktion der Verbindung mit diesen Rezeptoren kann entscheidend für die Entwicklung von Behandlungen für neurodegenerative und psychiatrische Erkrankungen sein .

Antihypertensive Therapien

Derivate von 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoat wurden auf ihre Rolle in antihypertensiven Therapien untersucht. Die Struktur der Verbindung ähnelt der von bekannten Antihypertensiva, was auf ihre mögliche Verwendung bei der Blutdruckkontrolle hindeutet .

Pharmakokinetik und Identifizierung von Leitstrukturen

In-silico-Docking und Molekulardynamiksimulationen sowie Absorption, Distribution, Metabolismus und Exkretion (ADME)-Berechnungen haben vielversprechende Leitstrukturen innerhalb dieser Klasse für weitere Untersuchungen als potenzielle Alpha1-Adrenorezeptor-Antagonisten identifiziert .

Synthese von Urapidil

Eine verbesserte Syntheseroute für Urapidil, ein wichtiges Medikament zur Behandlung von essentieller Hypertonie, beginnt mit einer strukturell verwandten Verbindung zu This compound. Dies unterstreicht die Relevanz der Verbindung bei der Synthese klinisch relevanter Medikamente .

Entwicklung von Antimykotika

Einige Derivate der Verbindung wurden als potenzielle Antimykotika synthetisiert. Diese Derivate durchlaufen eine intramolekulare Cyclisierung, um neue Verbindungen mit potenzieller antimykotischer Aktivität zu bilden .

Wirkmechanismus

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . It shows a significant affinity for the α1-AR, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for the α1-AR .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-AR . This interaction can lead to the contraction of smooth muscles in various parts of the body, including the blood vessels, lower urinary tract, and prostate .

Eigenschaften

IUPAC Name |

[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-3-19(18-9-5-4-6-10-18)23(27)29-17-22(26)25-15-13-24(14-16-25)20-11-7-8-12-21(20)28-2/h4-12,19H,3,13-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHMGBVULWYMFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)

![2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)

![N-(1,3-benzothiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2359235.png)

![(E)-N-(3-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2359236.png)

![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)

![Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2359243.png)